2-Bromo-5-(3-methylphenyl)furan
Description
2-Bromo-5-(3-methylphenyl)furan is a halogenated furan derivative characterized by a bromine substituent at the 2-position of the furan ring and a 3-methylphenyl group at the 5-position.
Properties
CAS No. |
89930-08-5 |
|---|---|
Molecular Formula |
C11H9BrO |
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-bromo-5-(3-methylphenyl)furan |
InChI |
InChI=1S/C11H9BrO/c1-8-3-2-4-9(7-8)10-5-6-11(12)13-10/h2-7H,1H3 |
InChI Key |
AVABTHIZVIAMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical behavior of brominated furans is heavily influenced by substituents. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitrovinyl, CF₃S) increase polarity and reactivity, enhancing interactions with biological targets .
- Bromine substitution at the furan ring improves stability and antimicrobial potency .
Antileishmanial and Antimicrobial Activity
Notes:
- CL = Cutaneous leishmaniasis. The dibromo-nitrovinyl derivative (furvina) showed superior antileishmanial activity due to increased electron density at the C1 position, enhancing electrophilic reactivity .
- Methyl-substituted analogs (e.g., UC245) exhibited reduced efficacy, highlighting the critical role of bromine in the nitrovinyl chain .
Physicochemical Properties
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